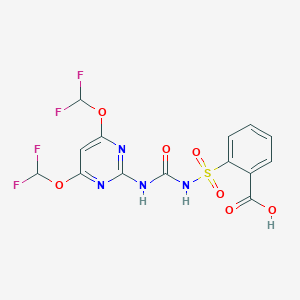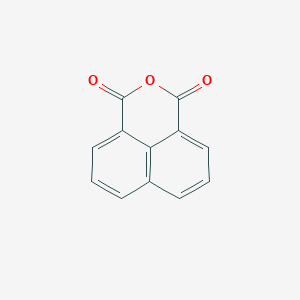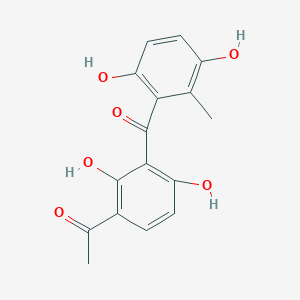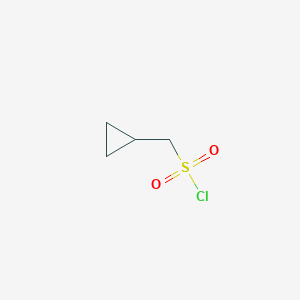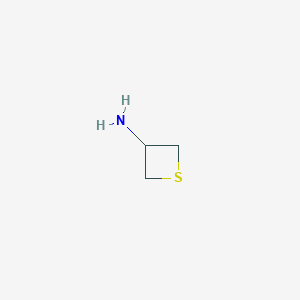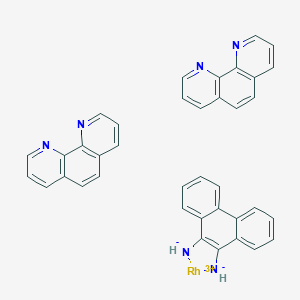
Rh(Phen)2phi3+
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Rh(Phen)2phi3+ is a complex compound that has been widely studied for its potential applications in scientific research. This compound is a coordination complex of rhodium, which is a transition metal that is known for its unique chemical properties. Rh(Phen)2phi3+ has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments.
Mecanismo De Acción
The mechanism of action of Rh(Phen)2phi3+ is complex and depends on the specific application. In photochemical reactions, the compound absorbs light energy and undergoes a series of redox reactions that result in the formation of reactive intermediates. These intermediates can then react with other molecules, leading to the desired product. In catalytic reactions, Rh(Phen)2phi3+ acts as a Lewis acid, facilitating the reaction between the substrate and the reagent.
Efectos Bioquímicos Y Fisiológicos
Rh(Phen)2phi3+ has been shown to have several biochemical and physiological effects. In vitro studies have demonstrated that the compound can induce apoptosis in cancer cells, making it a potential candidate for cancer therapy. Additionally, Rh(Phen)2phi3+ has been shown to have antibacterial activity against several strains of bacteria.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the primary advantages of using Rh(Phen)2phi3+ in laboratory experiments is its unique properties, which make it suitable for a variety of applications. Additionally, the compound is relatively stable and can be synthesized in large quantities, making it a cost-effective option. However, one of the limitations of using Rh(Phen)2phi3+ is its potential toxicity, which could limit its use in certain applications.
Direcciones Futuras
There are several potential future directions for research on Rh(Phen)2phi3+. One area of interest is the development of new materials for optoelectronic devices, where the compound could be used as a photosensitizer. Additionally, further research could be conducted on the compound's potential as a cancer therapy, with a focus on its mechanism of action and potential side effects. Finally, Rh(Phen)2phi3+ could be further studied as a catalyst in organic transformations, with a focus on developing new reactions and improving the efficiency of existing ones.
Conclusion
Rh(Phen)2phi3+ is a complex compound that has been extensively studied for its potential applications in scientific research. The compound has a variety of biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. With further research, Rh(Phen)2phi3+ could have a significant impact on a range of fields, including cancer therapy, optoelectronic devices, and organic chemistry.
Métodos De Síntesis
The synthesis of Rh(Phen)2phi3+ involves the reaction of rhodium chloride with 1,10-phenanthroline and 9,10-phenanthrenequinone. This reaction results in the formation of a red-colored complex that can be purified using various methods. The purity of the complex is critical for its use in scientific research, and several techniques such as column chromatography and recrystallization can be used to achieve this.
Aplicaciones Científicas De Investigación
Rh(Phen)2phi3+ has been extensively used in scientific research due to its unique properties. One of the primary applications of this compound is in the field of photophysics, where it is used as a photosensitizer in photochemical reactions. Additionally, Rh(Phen)2phi3+ has been used in the development of new materials for optoelectronic devices and as a catalyst in organic transformations.
Propiedades
Número CAS |
121174-96-7 |
|---|---|
Nombre del producto |
Rh(Phen)2phi3+ |
Fórmula molecular |
C38H26N6Rh+ |
Peso molecular |
669.6 g/mol |
Nombre IUPAC |
(10-azanidylphenanthren-9-yl)azanide;1,10-phenanthroline;rhodium(3+) |
InChI |
InChI=1S/C14H10N2.2C12H8N2.Rh/c15-13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14(13)16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;/h1-8,15-16H;2*1-8H;/q-2;;;+3 |
Clave InChI |
XVYALSZOOFDLQR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh+3] |
SMILES canónico |
C1=CC=C2C(=C1)C3=CC=CC=C3C(=C2[NH-])[NH-].C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Rh+3] |
Sinónimos |
is(phenanthroline)(phenanthrenequinone diimine)rhodium(III) bis-PPQ-Rh Rh(phen)2phi3+ |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



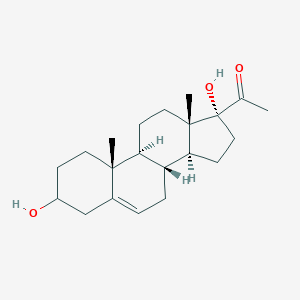
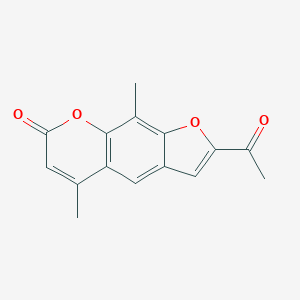
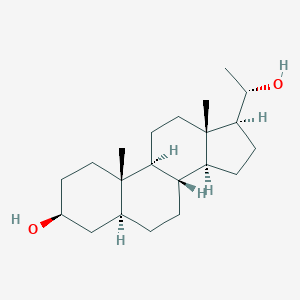
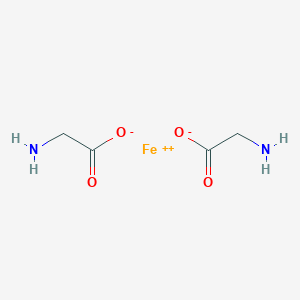
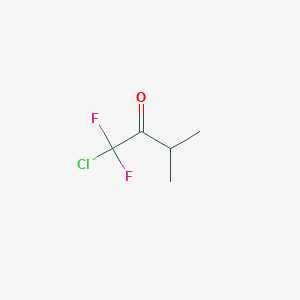
![2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-Trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol;2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[4-(2,5,5-trimethylhexan-2-yl)cyclohexyl]oxyethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethanol](/img/structure/B45237.png)
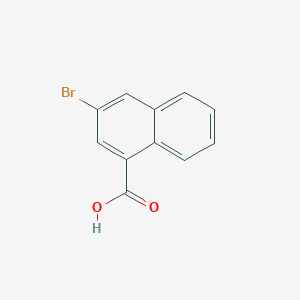
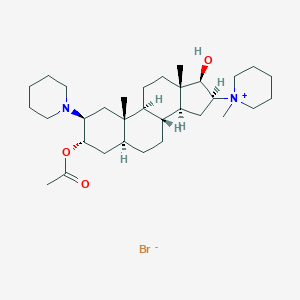
![5-Bromobenzo[de]isochromene-1,3-dione](/img/structure/B45240.png)
